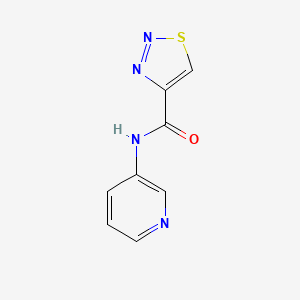![molecular formula C11H13N3O2S B2494109 5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-69-3](/img/structure/B2494109.png)
5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
- The compound's structural framework makes it a valuable precursor for the synthesis of diverse heterocyclic compounds. Research highlights the significance of such compounds in the development of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. These heterocyclic compounds have wide applications in drug development, dye manufacturing, and as intermediates in organic synthesis, showcasing the compound's utility in facilitating mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors (Gomaa & Ali, 2020).
Development of Anticancer Agents
- Pyrazoline scaffolds, derived from compounds similar to the one , are explored for their potential in anticancer agent development. The focus on synthetic pathways employing these scaffolds highlights their significance in medicinal chemistry, particularly in creating molecules with a broad spectrum of biological activities. The research underscores the evolving role of hybrid catalysts in synthesizing pyranopyrimidine derivatives, which are crucial for developing new medicinal compounds (Parmar, Vala, & Patel, 2023).
Antimicrobial and Antitumor Applications
- The core structure related to 5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is instrumental in generating compounds with antimicrobial and antitumor properties. The creation of diverse derivatives through reactions with C- and N-nucleophiles leads to a wide range of acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and furopyridines, which have applications in treating various diseases (Kamneva, Anis’kova, & Egorova, 2018).
Radical Scavengers and Cell Impairment Remedy
- Compounds structurally related to the one described have been identified as effective radical scavengers, offering remedies for cell impairment. Chromones, for instance, present in the human diet, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. Their antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes, potentially delaying or inhibiting diseases related to cell damage (Yadav, Parshad, Manchanda, & Sharma, 2014).
Properties
IUPAC Name |
5-(methoxymethyl)-4-(thiophen-2-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-7-10-9(11(15)14-13-10)6-12-5-8-3-2-4-17-8/h2-4,6H,5,7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTDSMFYJFEQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

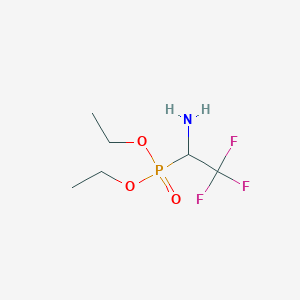
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
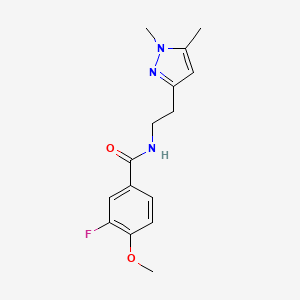
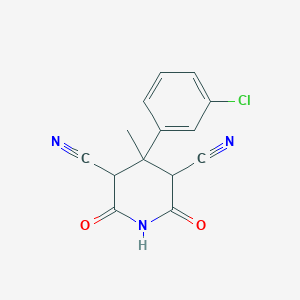
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

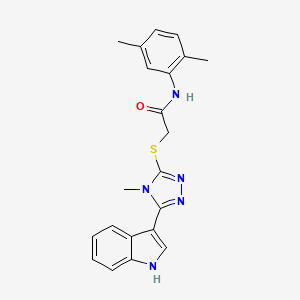
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
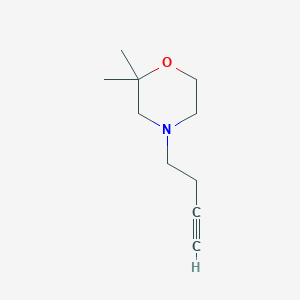
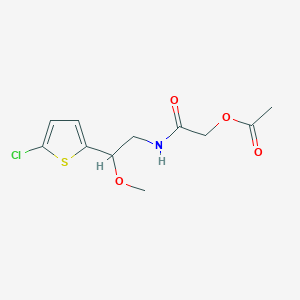
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
